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N-(3-methoxypropyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide

medicinal chemistry SAR piperazine carboxamide

N-(3-methoxypropyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide (CAS 2034262-64-9; molecular formula C14H20F3N5O2; MW 347.34 g/mol) is a synthetic small molecule belonging to the pyrimidinyl-piperazine-carboxamide class. Its computed physicochemical properties include a calculated logP (clogP) of 1.11, a topological polar surface area (TPSA) of 79.26 Ų, 4 rotatable bonds, 7 hydrogen bond acceptors, and 2 hydrogen bond donors, placing it within Lipinski's Rule of Five space.

Molecular Formula C14H20F3N5O2
Molecular Weight 347.342
CAS No. 2034262-64-9
Cat. No. B2415623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxypropyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide
CAS2034262-64-9
Molecular FormulaC14H20F3N5O2
Molecular Weight347.342
Structural Identifiers
SMILESCOCCCNC(=O)N1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F
InChIInChI=1S/C14H20F3N5O2/c1-24-8-2-3-18-13(23)22-6-4-21(5-7-22)12-9-11(14(15,16)17)19-10-20-12/h9-10H,2-8H2,1H3,(H,18,23)
InChIKeyNMZAPLOLBRZDJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methoxypropyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide (CAS 2034262-64-9): Chemical Identity, Physicochemical Profile, and Research Procurement Context


N-(3-methoxypropyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide (CAS 2034262-64-9; molecular formula C14H20F3N5O2; MW 347.34 g/mol) is a synthetic small molecule belonging to the pyrimidinyl-piperazine-carboxamide class [1]. Its computed physicochemical properties include a calculated logP (clogP) of 1.11, a topological polar surface area (TPSA) of 79.26 Ų, 4 rotatable bonds, 7 hydrogen bond acceptors, and 2 hydrogen bond donors, placing it within Lipinski's Rule of Five space [1]. The compound is listed in the ZINC15 virtual screening database (ZINC1390898712) but has no annotated biological activity in ChEMBL as of the most recent database release [2]. It is available from multiple research chemical suppliers, including A2B Chem (catalog BK74255) and EvitaChem (catalog EVT-2552697), typically at ≥95% purity .

Why N-(3-Methoxypropyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide Cannot Be Interchanged with Class Analogs: Structural and Physicochemical Rationale


Within the pyrimidinyl-piperazine-carboxamide chemotype, subtle variations in the N-substituent on the carboxamide moiety and the substitution pattern on the pyrimidine ring generate substantial divergence in physicochemical properties and predicted target engagement profiles. The 3-methoxypropyl side chain of the target compound introduces a flexible ether-containing linker that is absent in simpler N-methyl (CAS 2034600-67-2, MW 289.26) or N-aryl (e.g., N-(4-fluorophenyl), CAS 2034411-51-1, MW 369.32) analogs . This structural feature modulates lipophilicity (target clogP 1.11) and hydrogen-bonding capacity in a manner that cannot be replicated by benzyl, cyclopentyl, or fluoroaryl congeners. Furthermore, extensive 3D-QSAR/CoMSIA studies on a series of 90 pyrimidinyl-piperazine-carboxamide FAAH inhibitors have demonstrated that the steric and electrostatic fields around the N-substituent region are critical determinants of inhibitory potency, with validated model statistics of q² = 0.734 and r²test = 0.966 [1]. These class-level SAR findings underscore that even seemingly conservative N-substituent swaps can produce order-of-magnitude potency shifts, making blind substitution among in-class analogs scientifically unsound without compound-specific validation data.

Quantitative Evidence Guide for N-(3-Methoxypropyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide: Comparator-Based Differentiation Data


N-Substituent Chain Length and Ether Oxygen: Structural Differentiation from N-Methyl and N-(4-Fluorophenyl) Analogs

The target compound features a 3-methoxypropyl N-substituent on the carboxamide, which is structurally distinct from the three closest commercially available analogs: N-methyl-4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide (CAS 2034600-67-2), which bears only a methyl group; N-(4-fluorophenyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide (CAS 2034411-51-1), which incorporates a rigid aromatic substituent; and N-(2-methoxyethyl)-4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide (CAS 2034602-91-8), which differs in both alkoxy chain length (ethyl vs. propyl linker) and pyrimidine substitution (2-methyl present) [1]. The 3-methoxypropyl chain contributes 4 rotatable bonds to the target compound, providing greater conformational flexibility than the N-methyl analog (fewer rotatable bonds due to smaller substituent) and a distinct H-bond acceptor pattern from the terminal ether oxygen compared to the N-(4-fluorophenyl) analog, which lacks this ether oxygen entirely.

medicinal chemistry SAR piperazine carboxamide

clogP Differentiation: Target Compound Lipophilicity vs. N-Methyl and N-Benzyl Analogs

The computed logP (clogP) of the target compound is 1.11, as determined by the Sildrug/ECBD computational platform [1]. This value reflects the balanced lipophilicity conferred by the 3-methoxypropyl chain, which simultaneously adds hydrophobic methylene units and a polar terminal ether oxygen. For comparison, the N-methyl analog (CAS 2034600-67-2, MW 289.26) has a lower molecular weight and lacks the propyl chain, which is expected to yield a lower clogP (estimated range 0.4–0.8 based on the loss of three methylene units, each contributing approximately +0.5 logP units in standard fragment-based calculations). Conversely, the N-benzyl analog—N-benzyl-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide—incorporates a lipophilic aromatic ring and is reported in the literature as a fatty acid amide hydrolase (FAAH) modulator, with a molecular weight higher than the target compound . The N-(4-fluorophenyl) analog (CAS 2034411-51-1, MW 369.32) contains a fluorinated aromatic ring and is expected to have a significantly higher clogP than the target compound due to the hydrophobic contribution of the 4-fluorophenyl group.

ADME lipophilicity drug-likeness physicochemical profiling

Pyrimidine Core Substitution Pattern: 6-CF3 Without 2-Substitution vs. 2-Methyl-6-CF3 Analog—Implications from FAAH Inhibitor SAR

The target compound bears a 6-(trifluoromethyl) substituent on the pyrimidine ring without additional substitution at the 2-position. This contrasts with N-(2-methoxyethyl)-4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide (CAS 2034602-91-8), which incorporates both a 2-methyl and a 6-CF3 group on the pyrimidine . An extensive 3D-QSAR/CoMSIA study on a series of 90 pyrimidinyl-piperazine-carboxamide FAAH inhibitors (q² = 0.734; r²test = 0.966) has established that steric and electrostatic fields around the pyrimidine ring are key determinants of inhibitory potency [1]. The presence or absence of a 2-methyl substituent alters the electrostatic potential of the pyrimidine ring, which directly impacts the compound's interaction with the FAAH active site. The contour maps from this validated 3D-QSAR model indicate that steric bulk at the pyrimidine 2-position is tolerated but modulates potency in a context-dependent manner, meaning that the target compound (no 2-substituent) and the 2-methyl analog are predicted to exhibit different FAAH inhibition profiles despite sharing the same molecular formula (C14H20F3N5O2) and molecular weight [1].

FAAH inhibition 3D-QSAR pyrimidine SAR endocannabinoid

Rotatable Bond Count and Conformational Flexibility: Target Compound vs. N-Methyl and N-(4-Fluorophenyl) Analogs

The target compound possesses 4 rotatable bonds as computed by the Sildrug/ECBD platform [1]. This rotatable bond count is directly attributable to the 3-methoxypropyl N-substituent, which contributes three C-C/C-O single bonds to the overall flexibility. In contrast, the N-methyl analog (CAS 2034600-67-2) is expected to have significantly fewer rotatable bonds (estimated 1–2 total) due to the absence of the propyl chain, resulting in a more conformationally restricted scaffold. The N-(4-fluorophenyl) analog (CAS 2034411-51-1) features a rigid aromatic N-substituent that, while having a rotatable bond linking the phenyl ring to the carboxamide nitrogen, restricts the degrees of conformational freedom available to the N-substituent relative to the flexible alkoxy chain of the target compound . This difference in conformational entropy has implications for both binding free energy (ΔG = ΔH − TΔS) and the ability of the compound to adopt bioactive conformations across multiple potential protein targets.

conformational analysis molecular flexibility drug design

Recommended Procurement and Research Application Scenarios for N-(3-Methoxypropyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide (CAS 2034262-64-9)


N-Substituent SAR Exploration in Pyrimidinyl-Piperazine-Carboxamide FAAH or Serine Hydrolase Inhibitor Programs

For medicinal chemistry teams conducting structure-activity relationship (SAR) studies on pyrimidinyl-piperazine-carboxamide-based enzyme inhibitors (e.g., FAAH or related serine hydrolases), this compound provides the only commercially available 3-methoxypropyl N-substituted variant in the 6-CF3-pyrimidin-4-yl sub-series. As established in Section 3 (Evidence Items 1 and 3), the 3-methoxypropyl chain introduces a unique combination of chain length, ether oxygen H-bond acceptor capacity, and conformational flexibility that is absent in the N-methyl, N-cyclopentyl, N-benzyl, and N-(4-fluorophenyl) analogs [1]. The validated FAAH 3D-QSAR/CoMSIA model (q² = 0.734; r²test = 0.966) confirms that the N-substituent region is a critical determinant of inhibitory potency, and the target compound's distinct steric/electrostatic profile at this position makes it essential for thoroughly mapping SAR around the carboxamide terminus [2].

Physicochemical Property Benchmarking: Intermediate Lipophilicity (clogP 1.11) Reference Compound for ADME Profiling

With a computed clogP of 1.11 [1], this compound occupies an intermediate lipophilicity window within the pyrimidinyl-piperazine-carboxamide series—more polar than N-aryl/benzyl analogs (estimated clogP >2.0) and more lipophilic than the N-methyl analog (estimated clogP ~0.4–0.8) (see Section 3, Evidence Item 2). This intermediate logP value, combined with a TPSA of 79.26 Ų and full Lipinski Rule of Five compliance, makes the compound a valuable reference standard for calibrating in vitro ADME assays (e.g., PAMPA permeability, microsomal stability, plasma protein binding) within this chemotype. Procurement enables direct experimental determination of how the 3-methoxypropyl substituent impacts solubility, permeability, and metabolic stability relative to literature data on N-benzyl (FAAH modulator) or N-aryl analogs.

Pyrimidine 2-Position SAR Deconvolution: 2-Unsubstituted Comparator for 2-Methyl-6-CF3-Pyrimidinyl Analogs

The target compound (6-CF3 only, no 2-substituent) and N-(2-methoxyethyl)-4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxamide (CAS 2034602-91-8; 2-methyl + 6-CF3) share the identical molecular formula (C14H20F3N5O2) and molecular weight (347.34 g/mol) but differ in the pyrimidine 2-position substitution . As discussed in Section 3 (Evidence Item 3), the 3D-QSAR contour maps derived from 90 FAAH inhibitors indicate that the steric/electrostatic field at the pyrimidine 2-position modulates inhibitor potency in a context-dependent manner [2]. Procuring both compounds in parallel allows a head-to-head, matched molecular pair analysis to deconvolute the specific contribution of the 2-methyl group to target binding affinity, selectivity, and cellular activity—a critical experiment for optimizing pyrimidine-core FAAH or kinase inhibitor leads.

Virtual Screening Library Enrichment and Computational Chemistry Model Validation

The compound is listed in the ZINC15 database (ZINC1390898712) and has computed 3D conformer data available, but no annotated biological activity in ChEMBL as of the current release [3]. This 'data-poor' status makes it an ideal candidate for prospective virtual screening campaigns and computational model validation studies. Because the compound has not been extensively profiled, experimental determination of its activity against panels of relevant targets (FAAH, CCR4, kinases, GPCRs) would generate novel data that can be used to test and refine the predictive accuracy of the FAAH 3D-QSAR model (q² = 0.734; r²test = 0.966) [2] or to build new predictive models for the broader pyrimidinyl-piperazine-carboxamide pharmacophore. Procurement of this compound thus represents an opportunity to generate high-value, publishable structure-activity data in an underexplored region of chemotype space.

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